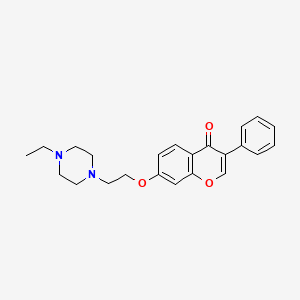

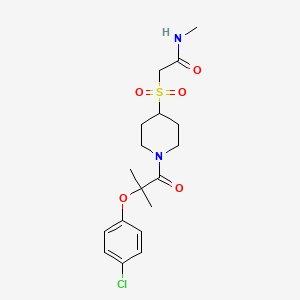

![molecular formula C8H9Cl2NOS B3012266 N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide CAS No. 2445791-05-7](/img/structure/B3012266.png)

N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related acetamide derivatives involves various chemical reactions, including acylation, silylation, and reactions with different amines and silanes. For instance, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide involves the reaction with chlorotrimethylsilane and subsequent transsilylation . Similarly, the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives includes N-chloroacetylation and N-alkylation steps . These methods could potentially be adapted for the synthesis of "N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide".

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, FTIR, and X-ray diffraction analysis. For example, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using these methods . The molecular structure is crucial for understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions. The silylation of N-(2-hydroxyphenyl)acetamide leads to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines . Additionally, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to give different heterocyclic compounds . These reactions demonstrate the versatility of acetamide derivatives in forming new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For instance, the steric influence of a methyl group on the characteristic frequencies of the amide group was studied in N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide . Understanding these properties is essential for the practical application of these compounds in various fields, including pharmaceuticals.

Aplicaciones Científicas De Investigación

Different Spatial Orientations of Amide Derivatives on Anion Coordination

- The study by Kalita and Baruah (2010) explores the geometric structures and self-assembly properties of various amide derivatives, including N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, which have implications for molecular engineering and design (Kalita & Baruah, 2010).

Synthesis and Antimicrobial Activity of Carbazole Derivatives

- A research by Kaplancıklı et al. (2012) investigates the antimicrobial properties of N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, indicating potential applications in developing new antimicrobial agents (Kaplancıklı et al., 2012).

Synthesis and Anticancer Potential of Acetamide Derivatives

- Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide with potential anticancer applications, demonstrating the role of such compounds in cancer research (Sharma et al., 2018).

Comparative Metabolism of Chloroacetamide Herbicides

- Research by Coleman et al. (2000) discusses the metabolism of various chloroacetamide herbicides in human and rat liver microsomes, providing insights into the biochemical pathways and environmental impact of such compounds (Coleman et al., 2000).

Chemoselective Acetylation of Aminophenol

- Magadum and Yadav (2018) studied the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting the importance of such reactions in pharmaceutical synthesis (Magadum & Yadav, 2018).

Antimicrobial and Analgesic Activities of Acetamide Derivatives

- Research by Rani et al. (2014) and Alagarsamy et al. (2015) explores the synthesis and biological activities of various acetamide derivatives, including their potential as anticancer, anti-inflammatory, and analgesic agents (Rani et al., 2014), (Alagarsamy et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NOS/c1-5(12)11-3-2-6-4-7(9)13-8(6)10/h4H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFRIYXAURQHPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C(SC(=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

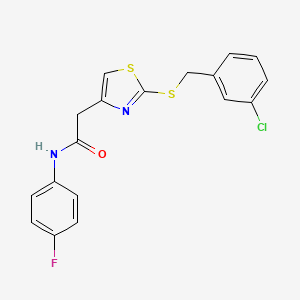

![Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3012184.png)

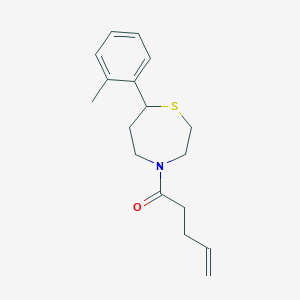

![6-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3012186.png)

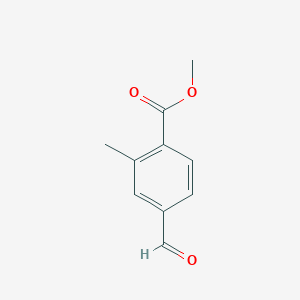

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B3012189.png)

![3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B3012192.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3012196.png)

![N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B3012199.png)

![3-Ethyl-[1,2]oxathiane 2,2-dioxide](/img/structure/B3012202.png)

![(E)-3-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3012203.png)